molecular formula C8H6FNO B1280648 3-Fluoro-4-(hydroxymethyl)benzonitrile CAS No. 219873-06-0

3-Fluoro-4-(hydroxymethyl)benzonitrile

Cat. No.: B1280648
CAS No.: 219873-06-0
M. Wt: 151.14 g/mol
InChI Key: YGAURRAHPYQHDC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hydroxymethyl)benzonitrile, also known as 4-Cyano-2-fluorobenzyl alcohol, is a chemical compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a cyano group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Fluoro-4-(hydroxymethyl)benzonitrile involves the reaction of 3-fluoro-4-formylbenzonitrile with a reducing agent. For example, 1.00 g of this compound can be dissolved in 50 ml of dichloromethane, and 9.20 g of manganese(IV) oxide can be added. The mixture is stirred at room temperature overnight and then filtered through a short kieselguhr column .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(hydroxymethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl group or a carboxylic acid.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese(IV) oxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-Fluoro-4-formylbenzonitrile or 3-Fluoro-4-carboxybenzonitrile.

    Reduction: 3-Fluoro-4-(aminomethyl)benzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(hydroxymethyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(hydroxymethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets and pathways, such as enzymes or receptors, through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the cyano group can participate in nucleophilic or electrophilic interactions. The fluorine atom can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzonitrile
  • 4-Cyano-2-fluorobenzoic acid
  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Uniqueness

The fluorine atom also contributes to its unique chemical properties, such as increased stability and altered electronic effects .

Properties

IUPAC Name

3-fluoro-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAURRAHPYQHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467168
Record name 3-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219873-06-0
Record name 3-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-hydroxymethylbenzonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-formylbenzonitrile (3.6 g, 24.1 mmol) in methanol (40 mL) was added sodium borohydride (0.304 g, 8.04 mmol) slowly at room temperature. After 20 min., the reaction was complete by HPLC and LCMS. The reaction mixture was stirred at room temperature overnight. The reaction was quenched with water (˜5 mL; stirred for 20 min.), and the methanol was removed under reduced pressure. The aqueous residue was diluted with dichloromethane (80 mL), washed with water (50 mL), and collected. The aqueous layer was extracted with dichloromethane (40 mL), and the combined organic layers were dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded 3-fluoro-4-(hydroxymethyl)benzonitrile (3.51 g, 23.2 mmol, 96% yield) as a yellow solid. The compound had an HPLC ret. time=0.720 min.−Column: CHROMOLITH® SpeedROD 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA. MS M+1=152.09. 1H NMR (500 MHz, CDCl3) δ ppm 4.85 (s, 2H), 7.35 (dd, J=9.43, 1.66 Hz, 1H), 7.50 (dd, J=7.91, 1.25 Hz, 1H), and 7.65 (t, J=7.49 Hz, 1H).
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Synthesis routes and methods III

Procedure details

16.10 g (89.9 mmol) of methyl 4-cyano-2-fluorobenzoate are dissolved in 150 ml of methanol. Then 3.40 g (89.9 mmol) of sodium borohydride are added in portions. After the reaction has taken place (TLC check), the mixture is adjusted to pH 3 with dilute hydrochloric acid and extracted several times with dichloromethane. The combined organic phases are washed with saturated sodium chloride solution and dried with magnesium sulfate. The solvent is then removed in vacuo, and the residue is purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 15:1→3:7). 3.70 g (27.2% of theory) of the title compound are obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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